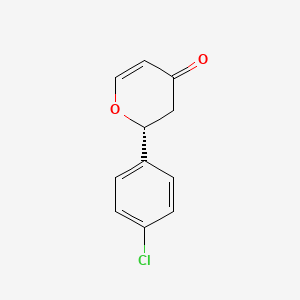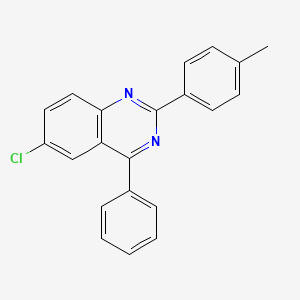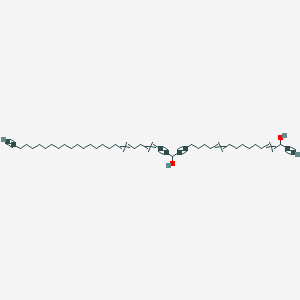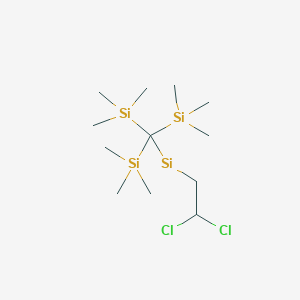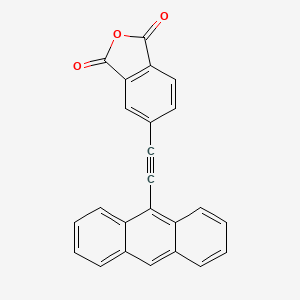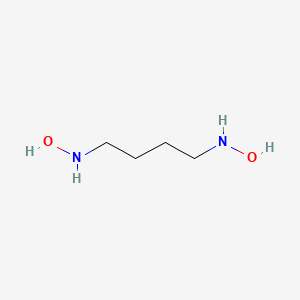
N~1~,N~4~-Dihydroxybutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Dihydroxybutane-1,4-diamine is an organic compound with the molecular formula C4H12N2O2 It is a diamine derivative, characterized by the presence of two hydroxyl groups attached to the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dihydroxybutane-1,4-diamine typically involves the reaction of 1,4-diaminobutane with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the reaction and control the pH.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dihydroxybutane-1,4-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Dihydroxybutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~).
Major Products Formed
Oxidation: Formation of butanedione derivatives.
Reduction: Formation of butane-1,4-diamine derivatives.
Substitution: Formation of halogenated butane derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Dihydroxybutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Dihydroxybutane-1,4-diamine involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the diamine moiety allows for the formation of coordination complexes with metal ions, which can modulate enzymatic activities and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~4~-Dimethylbutane-1,4-diamine: Similar structure but with methyl groups instead of hydroxyl groups.
N~1~,N~4~-Dibenzylidenebenzene-1,4-diamine: Contains benzylidene groups, used in mass spectrometry applications.
N~1~,N~4~-Tetraphenyl-1,4-benzenediamine: Contains phenyl groups, used in organic synthesis and materials science.
Uniqueness
N~1~,N~4~-Dihydroxybutane-1,4-diamine is unique due to the presence of both hydroxyl and amine functional groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
390762-83-1 |
|---|---|
Fórmula molecular |
C4H12N2O2 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
N-[4-(hydroxyamino)butyl]hydroxylamine |
InChI |
InChI=1S/C4H12N2O2/c7-5-3-1-2-4-6-8/h5-8H,1-4H2 |
Clave InChI |
UIPGRURBISAPSR-UHFFFAOYSA-N |
SMILES canónico |
C(CCNO)CNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
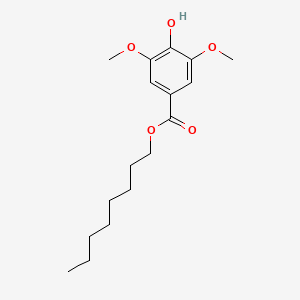

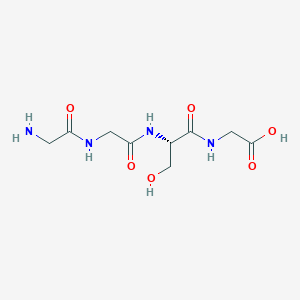

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
